Midkine is primarily expressed in the developing brain and is involved in neuronal differentiation and survival. It is produced by various cell types, including neurons, astrocytes, and endothelial cells. The synthesis of Midkine (13-21) can be achieved through recombinant DNA technology or chemical synthesis methods.
Midkine belongs to the family of heparin-binding growth factors and shares structural similarities with pleiotrophin. It is classified as a cytokine due to its role in cell signaling and modulation of immune responses. Its biological functions are mediated through interactions with specific receptors, including low-density lipoprotein receptor-related proteins and integrins.
The synthesis of Midkine (13-21) can be accomplished using several methods:
In recombinant synthesis, the use of yeast systems allows for post-translational modifications that are crucial for the biological activity of midkine. For chemical synthesis, protecting groups are used to prevent unwanted reactions during the assembly of the peptide chain.
Midkine (13-21) is characterized by its basic amino acid composition and contains two distinct domains linked by disulfide bonds. The molecular structure includes critical regions for receptor binding and biological activity.
Midkine (13-21) participates in various biochemical reactions:
The interaction between Midkine (13-21) and its receptors involves conformational changes that trigger intracellular signaling cascades, including the activation of mitogen-activated protein kinases and phosphoinositide 3-kinase pathways.
The mechanism of action for Midkine (13-21) involves several steps:
Studies have shown that Midkine (13-21) exhibits neuroprotective effects against amyloid-beta toxicity in neuronal cells, highlighting its potential role in treating neurodegenerative diseases.
Midkine (13-21) has several promising applications in scientific research:
Midkine (MDK) is encoded on human chromosome 11p11.2, positioned between the diacylglycerol kinase ζ (DGKZ) and muscarinic cholinergic receptor 4 (CHRM4) genes [1] [4] [5]. This genomic neighborhood is conserved in mice, where Mdk resides on chromosome 2, reflecting evolutionary stability spanning >100 million years [4] [8]. The MDK gene spans ~2 kb and comprises four coding exons, with exon-intron boundaries preserved across vertebrates [4] [5]. Protein sequence analysis reveals 87% identity between human and murine Midkine, with near-complete conservation of functional domains: the N-terminal domain (three disulfide bonds), hinge region, and C-terminal domain (two disulfide bonds and heparin-binding clusters) [4] [7] [8]. This high conservation underscores Midkine’s non-redundant roles in development and disease.
Table 1: Genomic Features of Midkine
Feature | Human | Mouse | Functional Significance |
---|---|---|---|
Chromosomal Location | 11p11.2 | 2 | Syntenic conservation |
Gene Size | ~2 kb | ~2 kb | Compact structure |
Exons | 4 | 4 | Preserved coding framework |
Protein Identity (vs. Human) | 100% | 87% | Critical domain conservation |
Heparin-Binding Sites | Cluster 1 & 2 (C-domain) | Cluster 1 & 2 (C-domain) | Glycosaminoglycan interactions |
Midkine transcription is dynamically regulated by cis-acting elements in its promoter. A retinoic acid-responsive element (RARE) at position -600 to -588 bp drives expression during embryogenesis and cellular differentiation [1] [4] [5]. Retinoic acid receptor (RAR) binding to RARE induces chromatin remodeling, facilitating RNA polymerase II recruitment [5]. Hypoxia-inducible transcription is mediated by hypoxia-response elements (HREs) that bind HIF-1α, forming a positive feedback loop: hypoxia → HIF-1α → Midkine → enhanced HIF-1α stability [1] [4] [8]. This loop amplifies Midkine expression in ischemic tissues (e.g., myocardial infarction, stroke) and solid tumors [4] [8]. Notably, the Midkine promoter also contains a Wilms' tumor suppressor (WT1)-binding site, which represses transcription in renal development [4] [5].
Table 2: Transcriptional Regulators of Midkine
Regulatory Element | Position | Inducer | Biological Context | Effect |
---|---|---|---|---|
RARE | -600 to -588 bp | Retinoic acid | Embryogenesis, neural differentiation | Activation |
HRE | -820 to -812 bp | HIF-1α (hypoxia) | Ischemia, cancer microenvironments | Activation |
WT1 Site | -1,050 bp | WT1 protein | Kidney development | Repression |
NF-κB Site | -332 bp | TNFα, IL-1β, LPS | Inflammation, autoimmune diseases | Activation |
The MDK gene generates seven mRNA isoforms via alternative splicing and differential transcription start sites [4] [10]. The major isoform (isoform 1) encodes full-length Midkine (143 aa precursor; 121 aa mature protein). Minor isoforms include truncated variants lacking exons 2 or 3, which exhibit altered receptor-binding affinities [4] [10]. For example, Δexon2-Midkine loses a portion of the N-domain, impairing dimerization but retaining heparin-binding activity. Isoform-specific functions are observed in development: full-length Midkine promotes neurite outgrowth in embryonic neurons, while Δexon3-Midkine shows reduced efficacy [4] [8]. In glioblastoma, exon 4-retaining isoforms enhance chemoresistance via Notch2 activation, whereas shorter isoforms lack this effect [10].
Midkine is a canonical NF-κB target gene. Pro-inflammatory stimuli (TNFα, IL-1β, LPS) activate IκB kinase (IKK), leading to IκBα degradation and nuclear translocation of NF-κB p65-p50 dimers [3] [8] [10]. NF-κB binds to a specific site at -332 bp in the MDK promoter, initiating transcription within 30 minutes of stimulation [8] [10]. In rheumatoid arthritis synovium, NF-κB-dependent Midkine recruits neutrophils and macrophages via chemotaxis and enhances IL-8 production [3] [8]. Similarly, in multiple sclerosis (MS), Th1 cells in active lesions express Midkine under NF-κB control, which suppresses regulatory T cell (Treg) expansion and exacerbates demyelination [8] [10]. Pharmacological NF-κB inhibitors (e.g., BAY 11-7082) reduce Midkine levels by >70% in in vitro inflammation models [8].
Glucocorticoids (GCs) transcriptionally repress MDK via ligand-activated glucocorticoid receptor (GR). The GR directly binds p65 NF-κB, preventing its interaction with the basal transcription machinery [1] [5] [6]. In human arteritis-SCID chimeras, dexamethasone reduces Midkine expression by 60–80%, paralleling declines in IL-6 and IL-1β [3]. GCs also induce IκBα synthesis, sequestering NF-κB in the cytoplasm and indirectly suppressing MDK [6]. Notably, GC resistance occurs in chronic inflammation due to persistent Midkine-driven STAT3 activation, which disrupts GR nuclear translocation [5] [10]. In glioblastoma, dexamethasone fails to repress Midkine in hypoxic regions where HIF-1α dominates transcription [1] [5].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8